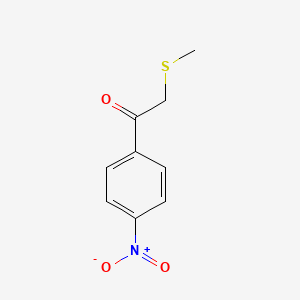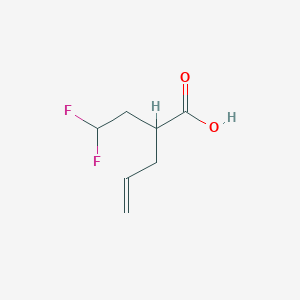
2-(2,2-Difluoroethyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)pent-4-enoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoroethyl group attached to a pent-4-enoic acid backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)pent-4-enoic acid typically involves the reaction of 2,2-difluoroethanol with pent-4-enoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
For large-scale industrial production, the process may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The raw materials, including 2,2-difluoroethanol and pent-4-enoic acid, are readily available, making the industrial synthesis of this compound feasible and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2-Difluoroethyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has shown promise in drug development, particularly in the treatment of cancer, where it demonstrates selective cytotoxicity towards cancer cells.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-Difluoroethyl)pent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. In cancer research, the compound has been found to selectively target cancer cells, inducing apoptosis through the disruption of cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of key enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethyl)but-4-enoic acid
- 2-(2,2-Difluoroethyl)hex-4-enoic acid
- 2-(2,2-Difluoroethyl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-(2,2-Difluoroethyl)pent-4-enoic acid stands out due to its specific structural features, which confer unique reactivity and biological activity. Its difluoroethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)pent-4-enoic acid |
InChI |
InChI=1S/C7H10F2O2/c1-2-3-5(7(10)11)4-6(8)9/h2,5-6H,1,3-4H2,(H,10,11) |
InChI Key |
ZNAOOLVANJMIOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


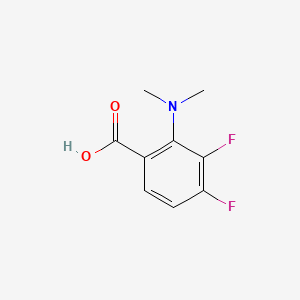
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)
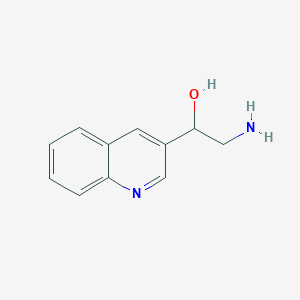
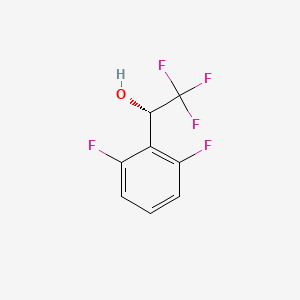
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
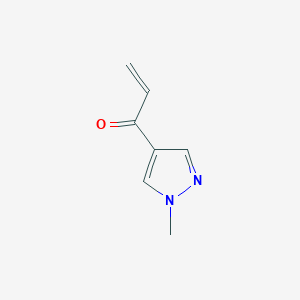
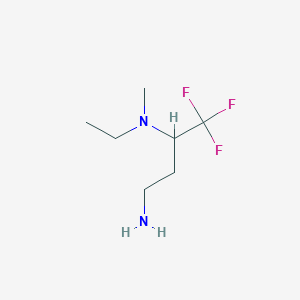



![Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13543722.png)
